2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is an organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is widely used as an amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
It is known that amino acids and their derivatives play significant roles in various biochemical pathways, including protein synthesis and energy production .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its bioavailability.
Result of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones and supply fuel during exercise, potentially enhancing physical performance .
Action Environment
It is known that the compound is stable under normal conditions and can undergo reactions under specific conditions, such as high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-hydroxypropanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is unique due to the presence of the phenoxy group, which imparts distinct reactivity and stability compared to other Boc-protected amino acids. The phenoxy group allows for additional functionalization and modification, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUAVXMUIDAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(COC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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